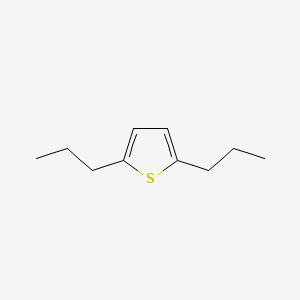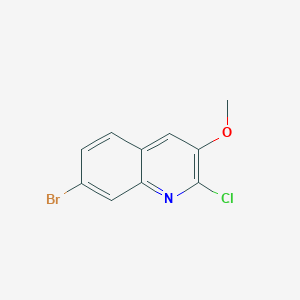
2,5-Dipropylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dipropylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The molecular formula of this compound is C10H16S, and it has a molecular weight of 168.3 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2,5-Dipropylthiophene, can be achieved through various methods. One common approach involves the cyclization of functionalized alkynes in the presence of sulfur-containing reagents . Another method includes the condensation reactions such as the Gewald, Paal-Knorr, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale cyclization reactions using readily available starting materials. The use of catalysts such as copper iodide and 1,10-phenanthroline in the presence of sodium sulfide has been reported for the efficient synthesis of 2,5-disubstituted thiophenes .
化学反応の分析
Types of Reactions: 2,5-Dipropylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with nitration, sulfonation, and halogenation being typical examples.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitration using nitric acid and acetic acid, sulfonation using sulfuric acid, and halogenation using halogens like bromine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: 2-nitrothiophene, 2,5-dinitrothiophene, and halogenated thiophenes.
科学的研究の応用
2,5-Dipropylthiophene and its derivatives have significant applications in various fields:
作用機序
The mechanism of action of 2,5-Dipropylthiophene involves its interaction with molecular targets and pathways within biological systems. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
類似化合物との比較
Thiophene: The parent compound with a similar five-membered ring structure.
2,5-Dimethylthiophene: A derivative with methyl groups instead of propyl groups.
2,5-Diethylthiophene: A derivative with ethyl groups instead of propyl groups.
Uniqueness: 2,5-Dipropylthiophene is unique due to its specific propyl substituents, which can influence its chemical reactivity and physical properties. The presence of propyl groups can affect the compound’s solubility, boiling point, and interaction with biological targets, making it distinct from other thiophene derivatives .
特性
CAS番号 |
54411-07-3 |
|---|---|
分子式 |
C10H16S |
分子量 |
168.30 g/mol |
IUPAC名 |
2,5-dipropylthiophene |
InChI |
InChI=1S/C10H16S/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
GYUMBXPBGKUOMU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(S1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)



![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)

![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)

